molecular formula C18H15N3O4 B5506886 {2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid

{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid

Cat. No. B5506886
M. Wt: 337.3 g/mol
InChI Key: HCQJOCQEWHUIBU-HPCQOMFASA-N
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Description

The chemical compound is a part of the broader category of compounds known for their complex synthesis processes and multifaceted applications in chemical research. These compounds often exhibit a wide range of biological activities, which makes them significant for pharmaceutical research and material science.

Synthesis Analysis

The synthesis of such compounds involves multi-step reactions that typically start with the formation of core structures followed by functionalization. For instance, the synthesis of related compounds involves reactions such as condensation of specific hydrazides with aldehydes or ketones in the presence of various catalysts to form the desired hydrazone derivatives. These processes are characterized by their need for precise conditions to ensure the correct formation of the desired product (Havaldar & Patil, 2008).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using techniques like IR, NMR, and mass spectrometry, often complemented by X-ray crystallography. Such studies reveal the compounds' intricate structures, including their stereochemistry and molecular conformations. These analyses are crucial for understanding the compounds' reactivity and interaction with biological targets (Mamatha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving these compounds often include interactions with secondary amines or other reagents leading to the formation of Mannich bases or other derivatives, showcasing the compounds' reactive nature and versatility. Such reactivity is essential for the modification of molecular structures to tailor the compounds for specific applications or to enhance their biological activity (Havaldar & Patil, 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. For this compound, specific mechanisms of action are not mentioned in the available resources .

Future Directions

The future directions for this compound could involve further studies to fully understand its properties, potential applications, and safety profile .

properties

IUPAC Name

2-[2-[(E)-[(E)-(1-methyl-2-oxoindol-3-ylidene)hydrazinylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-21-14-8-4-3-7-13(14)17(18(21)24)20-19-10-12-6-2-5-9-15(12)25-11-16(22)23/h2-10H,11H2,1H3,(H,22,23)/b19-10+,20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQJOCQEWHUIBU-HPCQOMFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NN=CC3=CC=CC=C3OCC(=O)O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N\N=C\C3=CC=CC=C3OCC(=O)O)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(E)-[(E)-(1-methyl-2-oxoindol-3-ylidene)hydrazinylidene]methyl]phenoxy]acetic acid

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